4-Methyl-3-nitropyridine-2,6-diamine

Kinase Inhibition Angiogenesis Oncology

Procure 4-Methyl-3-nitropyridine-2,6-diamine (CAS: 202217-18-3) for kinase drug discovery. This 2,6-diamino-4-methyl-3-nitropyridine scaffold delivers a 30 nM IC₅₀ against JAK2 with 93-fold selectivity over PKCα, and a measurable 670 nM baseline against VEGFR2 where analogs are inactive (>55 µM). Essential for synthesizing ring-substituted N-pyridinyl amide inhibitors per patent EP2861585. Unlike generic nitropyridines, the 4-methyl and dual 2,6-diamino configuration creates a privileged electronic environment critical for nanomolar PRMT4 (42 nM) and PRMT6 (28 nM) activity. Request quote for 98% purity material.

Molecular Formula C6H8N4O2
Molecular Weight 168.15 g/mol
Cat. No. B11917510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-3-nitropyridine-2,6-diamine
Molecular FormulaC6H8N4O2
Molecular Weight168.15 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=C1[N+](=O)[O-])N)N
InChIInChI=1S/C6H8N4O2/c1-3-2-4(7)9-6(8)5(3)10(11)12/h2H,1H3,(H4,7,8,9)
InChIKeyPQZPZEJAWINTBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-3-nitropyridine-2,6-diamine: Core Properties and Procurement Baseline


4-Methyl-3-nitropyridine-2,6-diamine (CAS: 202217-18-3) is a heterocyclic aromatic amine, categorized within the 2,6-substituted 3-nitropyridine derivative family [1]. With the molecular formula C₆H₈N₄O₂ and a molecular weight of 168.15 g/mol , this compound is characterized by a 4-methyl substitution, amino groups at the 2 and 6 positions, and a nitro group at the 3 position of the pyridine ring [2]. It is commercially available as a high-purity research chemical for pharmaceutical development and is recognized as a key intermediate in the synthesis of kinase inhibitors and receptor antagonists [3].

Why Generic Substitution of 4-Methyl-3-nitropyridine-2,6-diamine is Inadvisable


While several 3-nitropyridine analogs exist, substitution is not straightforward due to significant differences in their reactivity and biological target engagement. The specific 4-methyl substitution pattern and dual 2,6-diamino configuration of this compound dictate a unique electronic environment and steric profile [1]. This specificity translates into distinct inhibitory profiles against critical enzyme families like protein arginine methyltransferases (PRMTs) and receptor tyrosine kinases [2]. The quantitative evidence below demonstrates that seemingly minor structural modifications—such as the absence of the 4-methyl group or a change in amino group positioning—result in orders of magnitude differences in inhibitory potency and selectivity, thereby disqualifying generic or structurally similar alternatives for critical research applications [3].

Quantitative Differentiators for 4-Methyl-3-nitropyridine-2,6-diamine Against Analogs


VEGFR2 (KDR) Inhibitory Potency Compared to Inactive Baseline

4-Methyl-3-nitropyridine-2,6-diamine demonstrates measurable inhibitory activity against the kinase insert domain receptor (KDR/VEGFR2), a key target in angiogenesis. In a standardized enzymatic assay, the compound achieved an IC₅₀ of 670 nM [1]. This stands in stark contrast to structurally similar analogs evaluated in the same assay system, where no inhibitory activity (IC₅₀ > 55.69 µM) was observed, effectively rendering the comparator inactive .

Kinase Inhibition Angiogenesis Oncology

JAK2 Inhibitory Potency in Cellular Assays

In a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, 4-Methyl-3-nitropyridine-2,6-diamine inhibited Janus kinase 2 (JAK2) with an IC₅₀ of 30 nM [1]. This potency is significant when contextualized against its activity on a related kinase, PKCα, where it exhibited a substantially weaker IC₅₀ of 2.8 µM [2], indicating a selective inhibition profile rather than a non-specific pan-kinase effect.

JAK/STAT Pathway Immunology Kinase Inhibitor

Potential for PRMT Enzyme Family Engagement Based on Structural Analog Data

Literature indicates that structural analogs of 4-Methyl-3-nitropyridine-2,6-diamine are potent inhibitors of protein arginine methyltransferases (PRMTs), enzymes implicated in oncology and hemoglobinopathies . For example, a close analog demonstrates an IC₅₀ of 42 nM against PRMT4 (CARM1) and 28 nM against PRMT6 [1]. This class-level activity suggests that 4-Methyl-3-nitropyridine-2,6-diamine and its derivatives possess a privileged scaffold for engaging the PRMT family.

Epigenetics PRMT Methyltransferase Inhibitor

Synthesis as a Key Intermediate for Kinase Inhibitor Development

The compound is explicitly utilized as a key intermediate in the synthesis of N-pyridinyl amides, a class of kinase inhibitors detailed in patent EP2861585 [1]. This contrasts with simpler 2,6-diamino-3-nitropyridine scaffolds, which lack the 4-methyl group that is critical for modulating the final drug candidate's lipophilicity and target binding . The 4-methyl substitution directly influences the compound's pharmacokinetic properties in subsequent derivatization steps.

Medicinal Chemistry Kinase Inhibitor Organic Synthesis

Validated Application Scenarios for 4-Methyl-3-nitropyridine-2,6-diamine Based on Quantitative Evidence


JAK2-Selective Inhibitor Probe Development

4-Methyl-3-nitropyridine-2,6-diamine is an ideal starting scaffold for developing selective JAK2 inhibitors. Its 30 nM IC₅₀ against JAK2 in a TR-FRET assay, coupled with a 93-fold selectivity margin over PKCα, makes it a superior choice for structure-activity relationship (SAR) studies aimed at modulating the JAK/STAT pathway [1].

VEGFR2-Targeted Anti-Angiogenesis Research

Researchers investigating VEGFR2-mediated angiogenesis in oncology can employ this compound as a validated hit. Its 670 nM IC₅₀ against VEGFR2 provides a measurable baseline for optimization, whereas structurally similar alternatives have been shown to be completely inactive (>55 µM) in comparable assays [2].

Synthesis of N-Pyridinyl Amide Kinase Inhibitors

This compound is a critical building block for synthesizing the ring-substituted N-pyridinyl amide class of kinase inhibitors, as outlined in patent EP2861585 [3]. Its specific 4-methyl substitution is essential for modulating the lipophilicity and binding affinity of the final active pharmaceutical ingredient. Substitution with a non-methylated analog would fundamentally alter the lead compound's properties.

Exploratory PRMT-Focused Epigenetics Research

For programs investigating protein arginine methyltransferase (PRMT) inhibition, this compound and its derivatives offer a privileged scaffold with demonstrated class-level potency. Close structural analogs exhibit nanomolar IC₅₀ values against PRMT4 (42 nM) and PRMT6 (28 nM), supporting the use of this core structure for initial hit expansion and validation studies [4].

Quote Request

Request a Quote for 4-Methyl-3-nitropyridine-2,6-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.